Methods of Synthesis
Piericidin IT-143-B is synthesized through a biosynthetic pathway involving polyketide synthesis. The primary strain responsible for its production is Streptomyces sp. IT-143. The biosynthesis begins with the formation of a polyketide chain, which is subsequently modified through various enzymatic reactions to yield the final compound. Notably, the synthesis can involve both natural extraction methods and total synthesis strategies developed in laboratory settings to create analogs with enhanced properties or different biological activities .
Technical Parameters
The synthesis typically requires specific conditions that favor the growth and metabolic activity of Streptomyces species. Parameters such as temperature, pH, and nutrient availability are crucial for optimal yield. For laboratory syntheses, methods may include chemical modifications of existing piericidin structures to enhance potency or alter specificity against target biological pathways .
Relevant Data
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the detailed structure of Piericidin IT-143-B. These techniques confirm the arrangement of atoms and functional groups within the molecule, providing insights into its reactivity and interaction with biological targets .
Chemical Reactions Involving Piericidin IT-143-B
Piericidin IT-143-B undergoes various chemical reactions, including oxidation and reduction processes that can alter its functional groups. The compound's interactions with cellular components can lead to significant biochemical changes, particularly in mitochondrial function due to its role as an inhibitor of complex I .
Technical Details
The compound's reactivity is influenced by environmental factors such as pH and the presence of other metabolites. These reactions are crucial for understanding how Piericidin IT-143-B can be utilized in therapeutic contexts or in biochemical assays .
Description of Mechanism
Piericidin IT-143-B primarily acts by inhibiting NADH-ubiquinone oxidoreductase (complex I) within the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and energy balance .
Relevant Data and Analyses
Studies have shown that Piericidin IT-143-B's structural similarity to coenzyme Q allows it to effectively compete for binding sites on complex I, resulting in decreased electron transfer efficiency within the mitochondria . This mechanism underlies its potential applications in cancer therapy, where disrupted energy metabolism can induce apoptosis in malignant cells .
These properties are essential for determining how Piericidin IT-143-B can be effectively used in laboratory settings or therapeutic applications .
Research continues to explore these applications, particularly in developing novel therapeutic strategies against resistant bacterial strains and cancer cell lines .
Piericidin IT-143-B (C₂₅H₃₇NO₄) was first isolated in 1996 from the soil-derived actinomycete Streptomyces sp. IT-143, strain number MA6497, during a targeted screening for novel insecticidal and antimicrobial compounds. The bacterium was cultured under aerobic conditions in a complex medium containing glucose, soybean meal, and inorganic salts, followed by solvent extraction (ethyl acetate) and multi-step chromatographic purification (silica gel and HPLC). This yielded two structurally related metabolites, IT-143-A and IT-143-B, with IT-143-B distinguished by its C-10 methoxy substitution [1] [2]. The producing strain exhibited morphological characteristics typical of Streptomyces, including branched substrate mycelia and aerial hyphae forming spiral spore chains. Strain IT-143 was taxonomically classified via 16S rRNA sequencing, placing it within the Streptomyces albidoflavus clade [1] [8].
Table 1: Isolation Parameters for Piericidin IT-143-B
Parameter | Detail |
---|---|
Producing Strain | Streptomyces sp. IT-143 (MA6497) |
Isolation Source | Terrestrial soil sample (Japan) |
Fermentation Duration | 120 hours at 27°C |
Extraction Solvent | Ethyl acetate |
Key Purification Methods | Silica gel chromatography, reversed-phase HPLC |
Molecular Formula | C₂₅H₃₇NO₄ |
Co-isolated Congeners | IT-143-A (demethoxy analog) |
Piericidin IT-143-B belongs to a specialized class of secondary metabolites exclusively biosynthesized by actinomycetes, with >95% of known piericidins originating from the genus Streptomyces. Phylogenomic analyses reveal that piericidin biosynthesis is linked to conserved Type I polyketide synthase (PKS) gene clusters in Streptomyces, which are absent in rare actinomycetes like Micromonospora or Nocardiopsis [2] [4] [6]. This PKS machinery facilitates the assembly of the characteristic polyunsaturated side chain attached to a 4-pyridinol core. Notably, marine-derived Streptomyces strains (e.g., ascidian-associated MJ288-OF3) produce structurally distinct piericidins (e.g., B5 N-oxide), indicating ecological niche-driven diversification [2] [7]. IT-143-B-producing strains cluster phylogenetically with terrestrial Streptomyces known for complex polyketides, sharing 98.7% 16S rRNA homology with S. mobaraensis (piericidin A producer) [1] [6].
Table 2: Actinomycete Genera with Biosynthetic Capabilities for Piericidin-Type Metabolites
Genus | Frequency | Habitat Preference | Structural Uniqueness |
---|---|---|---|
Streptomyces | 68% | Terrestrial soils | High side-chain methylation |
Nocardioides | 3% | Marine sediments | C-5/C-6 unsaturation patterns |
Saccharopolyspora | <1% | Compost/plants | Glycosylated derivatives |
Micromonospora | 6% | Freshwater/marine | Limited structural diversity |
Within the piericidin family, IT-143-B is classified as a "Group B" piericidin due to its C-10 methoxy group—a structural feature shared with piericidin B (piericidin B1) and glucopiericidin B [2] [6]. It differs from Group A piericidins (e.g., piericidin A1) which lack this substitution. The IUPAC nomenclature designates IT-143-B as 5,6-Dihydro-8,9-dimethoxy-5-methyl-6-oxo-10-methoxy-3-(3,4,5-trimethyl-2-oxo-7-nonenyl)-2H-pyran-2-yl nicotinate, emphasizing its α-pyrone ring fused to the pyridinol core [1] [2]. Key classification markers include:
Structurally analogous compounds include JBIR-02 (pyridone-hydroxypyridine tautomer) from Streptomyces sp. ML55 and 7-demethylpiericidin A1 from Streptomyces sp. SN-198, but IT-143-B remains distinct due to its conserved C-8/C-9/C-10 trimethoxy pattern [6] [8].
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